Suppression of Cysteine α-Carbon Racemization with OPfp Ester vs. In Situ Uronium Activation
The use of pre-formed pentafluorophenyl (OPfp) esters such as Fmoc-Cys(tBu)-OPfp eliminates the need for in situ activation with phosphonium or uronium reagents, a step which is a major contributor to cysteine α-carbon racemization. In standard SPPS protocols employing phosphonium/uronium reagents with DIEA in DMF, the incorporation of Cys(Trt) derivatives resulted in racemization exceeding acceptable thresholds, whereas alternative acid-labile protecting groups were required to suppress racemization to <1.0% [1]. The OPfp active ester method is specifically identified among the 'safe' protocols that achieve minimal racemization even without the stringent base or temperature limitations required for in situ activation [2].
| Evidence Dimension | Cysteine α-carbon racemization during coupling |
|---|---|
| Target Compound Data | Method using pre-formed OPfp ester recommended for 'minimal racemization' [2] |
| Comparator Or Baseline | Cys(Trt) incorporated via phosphonium/uronium reagents with DIEA in DMF |
| Quantified Difference | Comparator: racemization could not be reduced to <1.0% with Trt protection under standard activation; recommended method (OPfp ester) yields minimal racemization without requiring modified bases [REFS-1, REFS-2] |
| Conditions | Fmoc SPPS, standard coupling protocols in DMF [1]; tripeptide model H-Gly-Cys-Phe-NH₂ [2] |
Why This Matters
Procurement of the pre-activated OPfp ester obviates the risk of elevated D-cysteine incorporation that can occur with in situ activation of free carboxylic acid derivatives, thereby improving peptide diastereomeric purity and simplifying regulatory compliance for therapeutic peptide manufacturing.
- [1] Hibino, H., Miki, Y., & Nishiuchi, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30–35. View Source
- [2] Angell, Y. M., Alsina, J., Barany, G., & Albericio, F. (2002). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research, 60(5), 292–299. View Source
